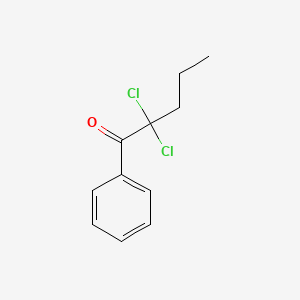
2,2-Dichloro-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-phenylpentan-1-one is an organic compound characterized by the presence of two chlorine atoms and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-phenylpentan-1-one typically involves the chlorination of 1-phenylpentan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2,2-positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-1-phenylpentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted derivatives with functional groups replacing chlorine atoms.
- Alcohols from the reduction of the carbonyl group.
- Phenolic compounds from the oxidation of the phenyl group .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-phenylpentan-1-one finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-phenylpentan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or signaling pathways, depending on the specific application and target .
Comparación Con Compuestos Similares
2-Bromo-1-phenylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-Phenyl-1-pentanone: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1-phenylbutan-1-one: Shorter carbon chain but similar halogenation pattern
Uniqueness: 2,2-Dichloro-1-phenylpentan-1-one is unique due to its specific halogenation pattern, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Número CAS |
66255-86-5 |
|---|---|
Fórmula molecular |
C11H12Cl2O |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
2,2-dichloro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12Cl2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
PTQQFDLHWNTJJF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)


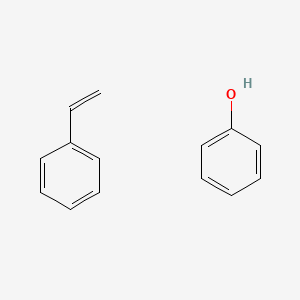
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
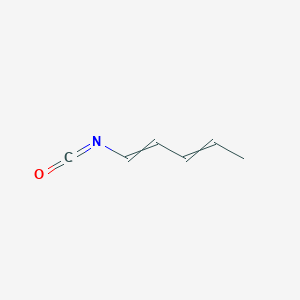
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
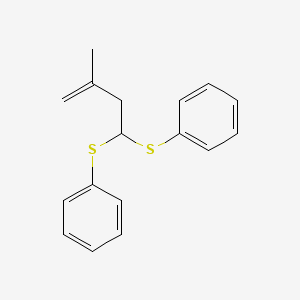

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
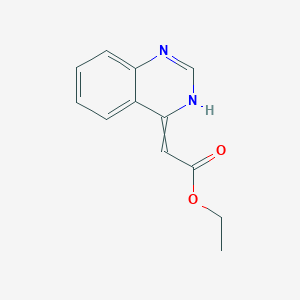
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
